molecular formula C10H11NO4 B1518960 2-[3-(Methylcarbamoyl)phenoxy]acetic acid CAS No. 1018600-26-4

2-[3-(Methylcarbamoyl)phenoxy]acetic acid

Cat. No.: B1518960
CAS No.: 1018600-26-4
M. Wt: 209.2 g/mol
InChI Key: YFTJWNUKKBKKNE-UHFFFAOYSA-N
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Description

2-[3-(Methylcarbamoyl)phenoxy]acetic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Biological Activity

2-[3-(Methylcarbamoyl)phenoxy]acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.
  • Protein Binding : It can bind to proteins, affecting their function and stability, which may influence metabolic pathways and signal transduction.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies indicate that similar phenoxy compounds exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. For instance, compounds derived from phenoxyacetamides have shown inhibition rates of COX-2 with IC50 values ranging from 0.06 to 0.97 μM .
  • Antioxidant Activity : The compound has been associated with antioxidant properties, suggesting it can protect biological systems from oxidative stress .
  • Anticancer Potential : Preliminary studies indicate that derivatives of phenoxy compounds can exhibit cytotoxic effects against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 1.43 μM against HepG2 liver cancer cells while showing lower toxicity towards normal liver cells (IC50 = 36.27 μM) .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant inhibition of COX-2; IC50 values ranging from 0.06 to 0.97 μM
AntioxidantExhibits protective effects against oxidative stress
AnticancerCytotoxicity against HepG2 cells with IC50 = 1.43 μM
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Anti-inflammatory Mechanism

A study focusing on a series of phenoxy derivatives highlighted their ability to reduce paw thickness in animal models by over 60% through COX-2 inhibition, demonstrating their potential for treating inflammatory conditions without causing gastric ulcers .

Case Study: Anticancer Activity

In vitro studies on phenoxyacetamide derivatives revealed selective cytotoxicity against cancer cells while sparing normal cells, suggesting a therapeutic window for further development in cancer treatment .

Properties

IUPAC Name

2-[3-(methylcarbamoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11-10(14)7-3-2-4-8(5-7)15-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTJWNUKKBKKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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